

Application Notes and Protocols for the Sonogashira Coupling of 2-Haloquinolines

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Compound of Interest

Compound Name: 2-Ethynylquinoline

Cat. No.: B1355119

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Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.^[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become a cornerstone in modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.^[2] Its applications are extensive, ranging from the synthesis of natural products and pharmaceuticals to the development of advanced organic materials.^[1] Quinoline and its derivatives are important structural motifs found in numerous biologically active compounds and functional materials. The introduction of an ethynyl group at the 2-position of the quinoline ring system via the Sonogashira coupling provides a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-haloquinolines with terminal alkynes.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of various 2-haloquinolines with terminal alkynes under different reaction conditions.

| Entry | 2-Haloquinoline | Terminal Alkyne | Pd Catalyst (mol %) | Cu(I) Cocatalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|-------|---|------------------|---|--------------------------|-------------------|------------------|-----------|----------|----------------------|
| 1 | 2-Chloro-5-iodopyridine | Phenyl acetylene | Pd(PPh ₃) ₂ (OAc) ₂ (0.5) | - | - | [TBP] [4EtOV] | 55 | 3 | 72 |
| 2 | 6-Bromo-2-phenyl-4-(trifluoromethyl)quinoline | Phenyl acetylene | Pd(OAc) ₂ (N/A) | CuI (N/A) | PPh ₃ | N/A | N/A | N/A | 42-88 ^[1] |
| 3 | 2-Amino-3-bromopyridine | Phenyl acetylene | Pd(CF ₃ COO) ₂ (2.5) | CuI (5) | Et ₃ N | DMF | 100 | 3 | 96 ^[3] |
| 4 | 2-Bromo-4-iodoquinoline | Terminal Alkyne | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| 5 | Iodobenzene | Phenyl acetylene | PdCl ₂ (PPh ₃) ₂ (0.5) | - | - | [TBP] [4EtOV] | 55 | 3 | 88 ^[4] |

| | | | | | | | | | |
|---|---------------|------------------|--|---|--------------------------------|------------------|----|-----|---------|
| 6 | 4-Iodoanisole | Phenyl acetylene | PdCl ₂ (5 ppm) | - | K ₂ CO ₃ | EtOH | 90 | N/A | High[5] |
| 7 | 2-Iodotoluene | Phenyl acetylene | PdCl ₂ (PPh ₃) ₂ (0.025) | - | - | [TBP] [4EtOV] | 55 | 3 | 96[6] |

Note: "N/A" indicates that the data was not specified in the cited source. The reactivity of the aryl halide is generally in the order of I > Br > Cl.[7]

Experimental Protocols

This section provides a detailed methodology for a representative Sonogashira coupling reaction of a 2-haloquinoline with a terminal alkyne. The following protocol is a general guideline and may require optimization for specific substrates.

Materials:

- 2-Haloquinoline (e.g., 2-chloroquinoline or 2-bromoquinoline) (1.0 mmol)
- Terminal alkyne (e.g., phenylacetylene or trimethylsilylacetylene) (1.2 mmol)
- Palladium catalyst (e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%))
- Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
- Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (3.0 mmol)
- Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)) (10 mL)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware (Schlenk flask, condenser, etc.)

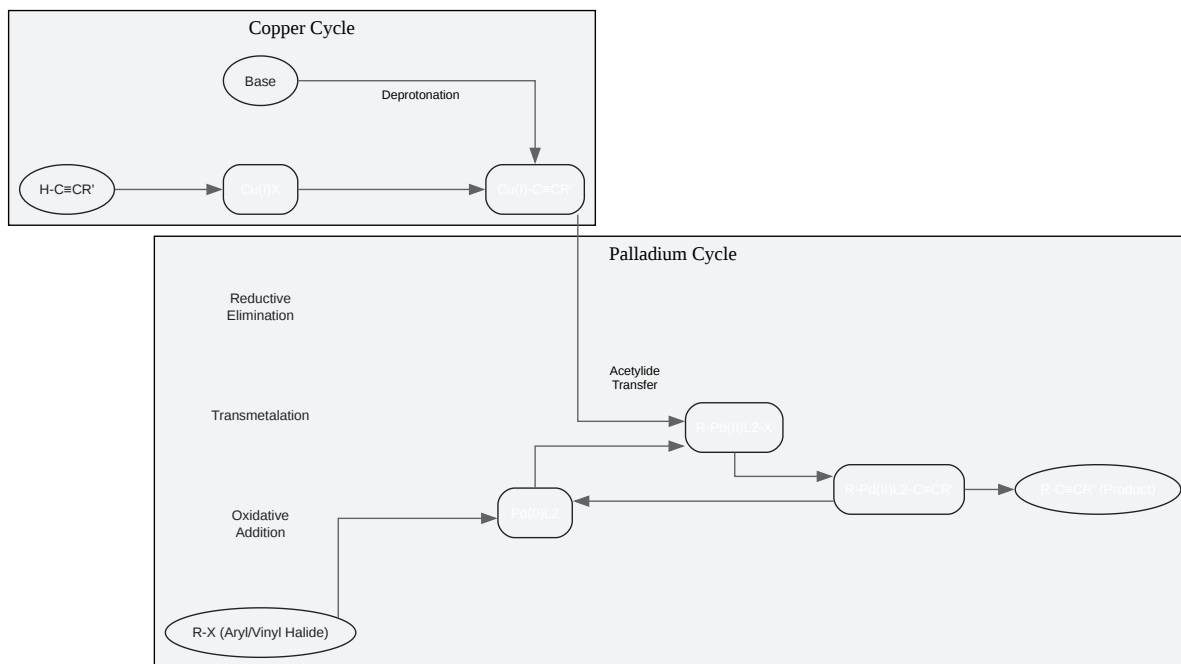
- Magnetic stirrer and heating plate

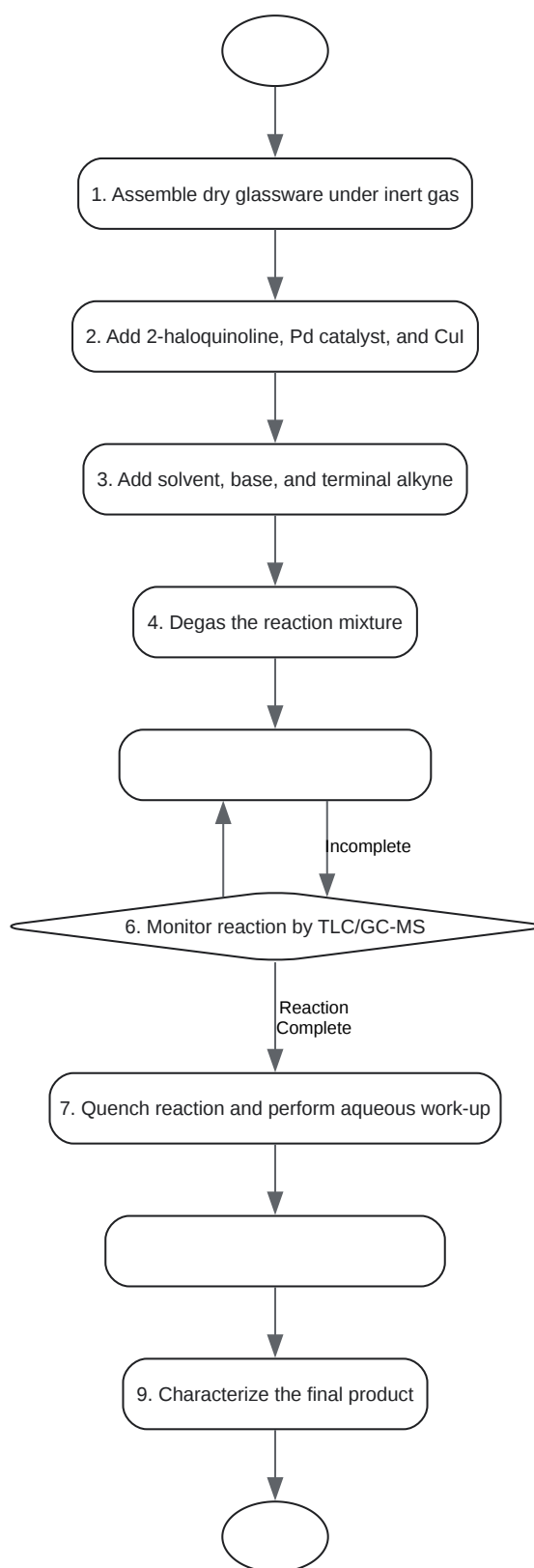
Procedure:

- **Reaction Setup:** To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-haloquinoline (1.0 mmol), palladium catalyst (0.03 mmol), and copper(I) iodide (0.06 mmol) under a stream of inert gas.
- **Solvent and Reagent Addition:** Add the anhydrous and degassed solvent (10 mL) to the flask, followed by the base (3.0 mmol) and the terminal alkyne (1.2 mmol).
- **Degassing:** Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure anaerobic conditions.
- **Reaction:** Stir the reaction mixture at room temperature or heat to the desired temperature (typically 50-100 °C) under the inert atmosphere.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
- **Characterization:** Characterize the purified product by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagrams illustrate the Sonogashira coupling reaction mechanism and a typical experimental workflow.





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